Nadph tetrasodium salt

Catalog No.
S649674
CAS No.
2646-71-1
M.F
C21H26N7Na4O17P3
M. Wt
833.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nadph tetrasodium salt

CAS Number

2646-71-1

Product Name

Nadph tetrasodium salt

IUPAC Name

tetrasodium;1-[(2R,3R,4S,5R)-5-[[[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonatooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]-4H-pyridine-3-carboximidate

Molecular Formula

C21H26N7Na4O17P3

Molecular Weight

833.3 g/mol

InChI

InChI=1S/C21H30N7O17P3.4Na/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32;;;;/h1,3-4,7-8,10-11,13-16,20-21,29-31H,2,5-6H2,(H2,23,32)(H,36,37)(H,38,39)(H2,22,24,25)(H2,33,34,35);;;;/q;4*+1/p-4/t10-,11-,13-,14-,15-,16-,20-,21-;;;;/m1..../s1

InChI Key

WYWWVJHQDVCHKF-ITGWJZMWSA-J

SMILES

Array

Synonyms

Coenzyme II, Dinucleotide Phosphate, Nicotinamide-Adenine, NADP, NADPH, Nicotinamide Adenine Dinucleotide Phosphate, Nicotinamide-Adenine Dinucleotide Phosphate, Nucleotide, Triphosphopyridine, Phosphate, Nicotinamide-Adenine Dinucleotide, Triphosphopyridine Nucleotide

Canonical SMILES

C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)([O-])[O-])O)O)O.[Na+].[Na+].[Na+].[Na+]

Isomeric SMILES

C1C=CN(C=C1C(=O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)OP(=O)([O-])[O-])O)O)O.[Na+].[Na+].[Na+].[Na+]

See other relationships...

NADPH tetrasodium salt (CAS 2646-71-1) is the premier biological electron donor utilized in anabolic biochemical pathways and commercial biocatalysis. As the reduced form of nicotinamide adenine dinucleotide phosphate, it provides the essential reducing power for critical enzymes, including cytochrome P450 reductases, glutathione reductases, and ketoreductases. From a procurement perspective, the tetrasodium salt formulation is prioritized over the free acid due to its highly favorable handling metrics, including robust shelf stability at -20°C and exceptional aqueous solubility (≥50 mg/mL) . These baseline properties make it the standard cofactor for high-throughput drug metabolism screening, chiral synthesis, and clinical diagnostic kits where reproducible electron transfer and formulation stability are mandatory.

Attempting to substitute NADPH tetrasodium salt with generic alternatives like NADH or NADPH free acid reliably leads to assay failure or severe process inefficiency. While NADH is structurally identical save for a single 2'-phosphate group, this absence causes a catastrophic drop in binding affinity for anabolic enzymes; for instance, certain cytochrome P450 reductases exhibit a roughly 3,000-fold higher Michaelis constant (Km) for NADH compared to NADPH, rendering NADH catalytically unviable in these systems [1]. Furthermore, utilizing the free acid form of NADPH instead of the tetrasodium salt introduces severe handling liabilities, as the molecule is highly susceptible to acid-catalyzed degradation where the nicotinamide moiety rapidly detaches . The tetrasodium salt ensures a stabilizing, slightly alkaline microenvironment upon dissolution, preventing the rapid coenzyme degradation that ruins stock solutions and compromises lot-to-lot reproducibility.

Strict Cofactor Specificity in Cytochrome P450 Reductase Workflows

Cytochrome P450 enzymes and their reductases possess a strict structural requirement for the 2'-phosphate group present on NADPH. Kinetic evaluations of P450BM3-catalyzed reactions demonstrate that the Km for NADPH is exceptionally low (1.0–1.5 μM), whereas the Km for the unphosphorylated comparator, NADH, is 3–5 mM [1]. This represents an approximate 3,000-fold decrease in binding affinity when attempting to substitute NADPH with NADH.

Evidence DimensionEnzyme Binding Affinity (Km)
Target Compound DataNADPH: 1.0–1.5 μM
Comparator Or BaselineNADH: 3,000–5,000 μM (3–5 mM)
Quantified Difference~3,000-fold higher affinity for NADPH
ConditionsP450BM3-catalyzed fatty acid hydroxylation assay

Ensures catalytic viability in reductase assays where NADH fails to bind efficiently, preventing false negatives in drug metabolism screening.

Enhanced Aqueous Stability via Tetrasodium Salt Formulation

The structural integrity of reduced nicotinamide coenzymes is highly sensitive to pH, with rapid acid-catalyzed decomposition occurring at pH levels below 5.0 due to the detachment of the nicotinamide moiety . The tetrasodium salt of NADPH inherently provides a more stable microenvironment upon aqueous dissolution compared to the highly unstable free acid form, allowing reconstituted stock solutions to remain viable for up to a month at -20°C without significant loss of the A340 absorbance peak .

Evidence DimensionAqueous Solution Stability
Target Compound DataNADPH Tetrasodium Salt: Stable for weeks at -20°C in neutral/basic buffer
Comparator Or BaselineNADPH Free Acid: Rapid pseudo-first-order degradation in acidic media
Quantified DifferencePrevention of rapid nicotinamide cleavage and A340 signal loss
ConditionsAqueous stock solution storage and handling

Minimizes reagent waste and ensures reproducible lot-to-lot assay performance by preventing rapid coenzyme degradation during automated liquid handling.

High-Concentration Stock Preparation for Automated Assays

For high-throughput screening and industrial biocatalysis, cofactors must be delivered in highly concentrated aqueous pulses to avoid diluting the reaction mixture or introducing inhibitory organic solvents. NADPH tetrasodium salt readily achieves aqueous solubilities of 50 to 100 mg/mL (approximately 60–120 mM), whereas it remains completely insoluble in standard organic solvents like DMSO or ethanol [1]. This high aqueous solubility strictly differentiates it from lipid-soluble reagents and ensures compatibility with standard physiological buffers.

Evidence DimensionMaximum Solubility
Target Compound DataNADPH Tetrasodium Salt: ≥50–100 mg/mL in water
Comparator Or BaselineSolvent-dependent reagents: 0 mg/mL in DMSO/Ethanol
Quantified DifferenceComplete aqueous dependence vs organic solubility
ConditionsStandard laboratory formulation at 25°C

Enables the formulation of ultra-concentrated aqueous stocks required for miniaturized high-throughput screening without introducing enzyme-inhibiting organic co-solvents.

High-Throughput Drug Metabolism and Pharmacokinetics (DMPK) Screening

Directly relies on the ~3,000-fold higher binding affinity of NADPH over NADH for cytochrome P450 reductases, ensuring accurate in vitro liver microsome assays and preventing false negatives in drug clearance profiling [1].

Industrial Biocatalysis and Chiral Synthesis

Utilizes the high aqueous solubility (≥50 mg/mL) and stability of the tetrasodium salt to drive ketoreductase and dehydrogenase reactions at commercial scales, allowing for concentrated cofactor dosing without rapid degradation .

Clinical Diagnostic Assay Manufacturing

Leverages the extended shelf-life and lot-to-lot reproducibility of the tetrasodium salt formulation to construct reliable, long-lasting enzymatic kits for measuring ammonia, urea, and creatinine in patient samples .

Physical Description

Solid

XLogP3

-6.8

Hydrogen Bond Acceptor Count

23

Hydrogen Bond Donor Count

6

Exact Mass

833.01888051 Da

Monoisotopic Mass

833.01888051 Da

Heavy Atom Count

52

UNII

381Q4X082D

Wikipedia

NADPH(4-)
NADPH

General Manufacturing Information

Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'.fwdarw.5'-ester with 1,4-dihydro-1-.beta.-D-ribofuranosyl-3-pyridinecarboxamide: INACTIVE

Dates

Last modified: 08-15-2023
Bergmann et al. Genomics-driven discovery of PKS-NRPS hybrid metabolites from Aspergillus nidulans Nature Chemical Biology, doi: 10.1038/nchembio869, published online 18 March 2007 http://www.nature.com/naturechemicalbiology
Cheng et al. Enzymatic Total Synthesis of Enterocin Polyketides Nature Chemical Biology, doi: 10.1038/NChemBio.2007.22, published online 12 August 2007. http://www.nature.com/naturechemicalbiology

Explore Compound Types